molecular formula C11H13Cl2N5O4S B563414 Lamotrigine Isethionate CAS No. 113170-86-8

Lamotrigine Isethionate

Cat. No. B563414
Key on ui cas rn: 113170-86-8
M. Wt: 382.2 g/mol
InChI Key: CJIDZLNMKONKAD-UHFFFAOYSA-N
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Patent
US05925755

Procedure details

50 mmol of Amberlite (trade mark) IR-45 (OH) was mixed with 15 mmol (10 ml) aqueous isethionic acid and the resulting material was packed into a column. The column was then washed with methanol. 0.7 g (2 mmol) of a methanolic solution of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine mesylate was eluted through the column. The elutant was evaporated in vacuo and the residue was recrystallised from industrial methylated spirit and gave 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine isethionate:
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine mesylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([CH2:5][CH2:6][OH:7])([OH:4])(=[O:3])=[O:2].S(O)(=O)(=O)C.[NH2:13][C:14]1[N:15]=[N:16][C:17]([C:21]2[CH:26]=[CH:25][CH:24]=[C:23]([Cl:27])[C:22]=2[Cl:28])=[C:18]([NH2:20])[N:19]=1>>[S:1]([CH2:5][CH2:6][OH:7])([OH:4])(=[O:3])=[O:2].[NH2:13][C:14]1[N:15]=[N:16][C:17]([C:21]2[CH:26]=[CH:25][CH:24]=[C:23]([Cl:27])[C:22]=2[Cl:28])=[C:18]([NH2:20])[N:19]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(=O)(O)CCO
Step Two
Name
methanolic solution
Quantity
0.7 g
Type
reactant
Smiles
Name
3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine mesylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C)(=O)(=O)O.NC=1N=NC(=C(N1)N)C1=C(C(=CC=C1)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The column was then washed with methanol
CUSTOM
Type
CUSTOM
Details
The elutant was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallised from industrial methylated spirit

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)CCO.NC=1N=NC(=C(N1)N)C1=C(C(=CC=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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